molecular formula C11H9N5 B12910437 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 74136-38-2

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B12910437
CAS No.: 74136-38-2
M. Wt: 211.22 g/mol
InChI Key: RIGAFAPHYDMOBD-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes a methyl group at the 7-position and a phenyl substituent at the 3-position (Figure 1). This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar aromatic system and hydrogen-bonding capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole with methylating agents in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of triazolo[4,5-d]pyrimidine derivatives is highly dependent on substituents. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties/Data Biological Target/Activity
7-Methyl-3-phenyl derivative 7-CH₃, 3-Ph Not reported Likely moderate lipophilicity Undisclosed (structural analog)
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl) derivative 3-Bn, 5-SPr, 7-NH(CH₂Pyridyl) 392.16 g/mol HR-MS: [M+H]⁺ 392.1645; Yield: 74% Kinase inhibition (implied)
Vipadenant (INN) 7-Furyl, 3-(4-amino-3-MePh) 318.33 g/mol CAS: 442908-10-3; Adenosine antagonist Adenosine receptor antagonism
VAS2870 3-Bn, 7-S-benzoxazolyl Not reported NADPH oxidase inhibitor ROS inhibition
7-Chloro-3-phenyl derivative 7-Cl, 3-Ph 259.70 g/mol CAS: 17466-00-1; IUPAC name provided Intermediate for further synthesis

Key Observations :

  • Electron-withdrawing groups (Cl, S-benzoxazolyl) enhance reactivity in cross-coupling reactions (e.g., 7-chloro derivatives serve as intermediates for amine or thioether substitutions) .
  • Bulkier substituents (e.g., 3-Bn, 3-(4-FPh)) influence receptor binding selectivity, as seen in cannabinoid receptor agonists and adenosine antagonists .

Biological Activity

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure allows for diverse interactions with biological targets, making it a candidate for further research in various therapeutic areas.

The molecular formula of this compound is C11H10N6C_{11}H_{10}N_6, with a molecular weight of approximately 226.241 g/mol . The compound features a triazole ring fused to a pyrimidine, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of triazolopyrimidine compounds show significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
  • Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in cell signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies:

CompoundBacterial StrainMIC (µM)
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidineEscherichia coli0.21
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidinePseudomonas aeruginosa0.25

These results suggest that the compound exhibits potent antibacterial activity comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown that 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine can inhibit the proliferation of various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)
MCF-7 (Breast)15.3
A549 (Lung)22.0
HepG2 (Liver)18.5

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine is attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of target enzymes such as kinases and DNA gyrase.
  • Molecular Interactions : Key interactions include hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of these enzymes .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the triazolopyrimidine scaffold:

  • Study on Antimicrobial Efficacy : A novel derivative demonstrated significant activity against resistant strains of bacteria with MIC values lower than traditional antibiotics.
  • Cytotoxicity Assessment : A series of compounds derived from triazolopyrimidine were screened for cytotoxicity using MTT assays against multiple cancer cell lines, revealing promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine in academic research?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. A two-step protocol involving:

Precursor Preparation : React 3-amino-4,5-dimethylpyrazole with a phenyl-substituted aldehyde under mild acidic conditions to form the pyrazolo-pyrimidine intermediate.

Triazole Formation : Use iodine(III)-mediated oxidative cyclization or nitrile imine [3+2] cycloaddition to introduce the triazole moiety .
Key Parameters :

  • Temperature: 60–80°C for cyclization.
  • Catalysts: Iodine(III) reagents (e.g., PhI(OAc)₂) for regioselective triazole formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Table 1: Representative Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)Reference
13-Amino-4,5-dimethylpyrazole, benzaldehydeAcetic acid7065–75
2PhI(OAc)₂, DMFDMF8082

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the triazolo-pyrimidine core structure and confirm regiochemistry. Heavy atoms (e.g., fluorine in analogs) improve diffraction quality .
  • NMR Spectroscopy :
  • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm) and phenyl protons (δ 7.2–7.6 ppm) confirm substitution patterns.
  • ¹³C NMR : Carbonyl signals (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) validate the fused heterocycle .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 241.0855 for C₁₁H₁₀N₆) .

Q. How should researchers handle storage and stability considerations?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Stability Tests : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Fluorinated analogs show enhanced stability due to reduced electron density in the triazole ring .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The triazole ring’s electron-deficient nature lowers LUMO energy, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify binding motifs. Parameterize force fields using crystallographic data .
    Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer :

  • Dose-Response Replication : Test activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific artifacts.
  • Off-Target Screening : Use kinase profiling panels to identify unintended interactions.
  • Structural Analogs : Compare activity of methyl vs. trifluoromethyl derivatives to isolate steric/electronic effects .
    Case Study : A 2020 study found discrepancies in antimicrobial activity due to solvent polarity; switching from DMSO to PBS resolved false positives .

Q. What are the challenges in scaling up laboratory synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Optimization :
  • Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
  • Use flow reactors for nitrile imine cycloadditions to enhance reproducibility .
  • Impurity Profiling : Identify byproducts (e.g., regioisomeric triazoles) via LC-MS and adjust stoichiometry of iodine(III) reagents to suppress side reactions .

Table 2: Scale-Up Challenges and Mitigations

ChallengeMitigation StrategyReference
Low regioselectivityOptimize iodine(III) reagent ratio
Solvent wasteSwitch to recyclable solvents (e.g., cyclopentyl methyl ether)

Q. Key Considerations for Experimental Design

  • Theoretical Frameworks : Link synthesis and activity studies to conceptual models (e.g., frontier molecular orbital theory for cycloaddition regioselectivity) .
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational biology to accelerate structure-activity relationship (SAR) studies .

Properties

CAS No.

74136-38-2

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

7-methyl-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C11H9N5/c1-8-10-11(13-7-12-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

RIGAFAPHYDMOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N(N=N2)C3=CC=CC=C3

Origin of Product

United States

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